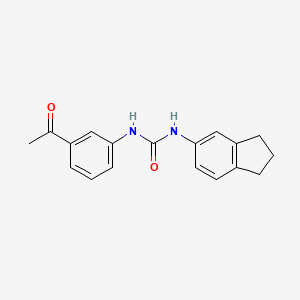
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as ADU-623, is a small molecule drug that has shown potential in the treatment of neurodegenerative diseases.
Wirkmechanismus
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is known to play a role in the development of neurodegenerative diseases by promoting inflammation and neuronal cell death. By inhibiting GSK-3β, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to reduce inflammation in the brain, improve cognitive function, and prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. However, one limitation is that N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One area of interest is exploring its potential in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in humans, and to develop more efficient synthesis methods for the drug.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-acetylphenyl isocyanate in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, N-(3-acetylphenyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has shown to improve cognitive function and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(21)14-5-3-7-16(10-14)19-18(22)20-17-9-8-13-4-2-6-15(13)11-17/h3,5,7-11H,2,4,6H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQZGGLVOLDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-acetylphenyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
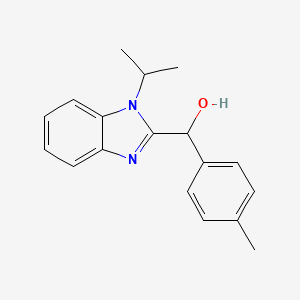
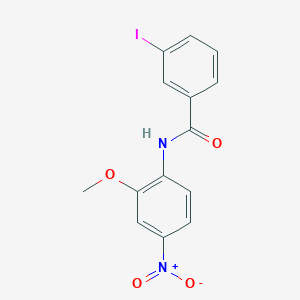
![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203715.png)
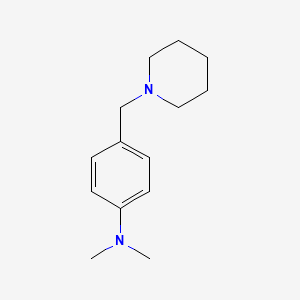
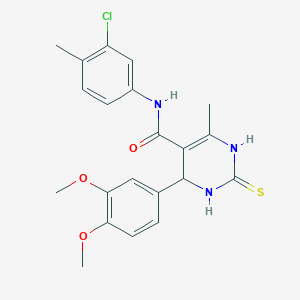
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)
![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)
